This compound can be synthesized from readily available precursors and is categorized under heterocyclic compounds due to the presence of a five-membered ring containing oxygen. It belongs to the broader class of oxolanes, which are cyclic ethers with significant utility in organic synthesis.
The synthesis of 5-Methoxy-2-methyloxolane-3-carbaldehyde typically involves several key steps:
The molecular structure of 5-Methoxy-2-methyloxolane-3-carbaldehyde can be described as follows:
The compound's structure can be represented using various notation systems:
InChI=1S/C7H12O3/c1-5-6(8)4-3-7(2)9-5/h4H,3H2,1-2H3
C[C@]1(CC(=O)O1)OC
These representations provide insight into its stereochemistry and functional groups, which are crucial for understanding its reactivity.
5-Methoxy-2-methyloxolane-3-carbaldehyde participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 5-Methoxy-2-methyloxolane-3-carbaldehyde primarily involves its interaction with biological molecules:
The physical and chemical properties of 5-Methoxy-2-methyloxolane-3-carbaldehyde include:
These properties are significant for handling and application purposes in laboratory settings.
5-Methoxy-2-methyloxolane-3-carbaldehyde has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: